molecular formula C9H11N3O4 B12877865 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate

2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12877865
M. Wt: 225.20 g/mol
InChI Key: GOGWDKNJACFZBP-UHFFFAOYSA-N
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Description

2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of bismuth nitrate pentahydrate as a catalyst in the presence of ultrasonic exposure has been shown to produce pyrrole derivatives with excellent yield .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxo-2-ureidoethyl 1-methyl-1H-pyrrole-2-carboxylate include other pyrrole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

[2-(carbamoylamino)-2-oxoethyl] 1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C9H11N3O4/c1-12-4-2-3-6(12)8(14)16-5-7(13)11-9(10)15/h2-4H,5H2,1H3,(H3,10,11,13,15)

InChI Key

GOGWDKNJACFZBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)OCC(=O)NC(=O)N

Origin of Product

United States

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